molecular formula C19H14FNO2 B8262489 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde CAS No. 1159978-36-5

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde

Cat. No.: B8262489
CAS No.: 1159978-36-5
M. Wt: 307.3 g/mol
InChI Key: ITJXZZGBGKBHSH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde is a heterocyclic aromatic compound It is characterized by the presence of a pyridine ring substituted with a fluorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde with pyridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also employ continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: 4-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-

    Reduction: 4-Pyridinecarbinol, 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-

    Substitution: 4-Nitropyridinecarboxaldehyde, 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-

Scientific Research Applications

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinecarboxaldehyde, 2-(4-chlorophenyl)-6-(4-methoxyphenyl)-
  • 4-Pyridinecarboxaldehyde, 2-(4-bromophenyl)-6-(4-methoxyphenyl)-
  • 4-Pyridinecarboxaldehyde, 2-(4-methylphenyl)-6-(4-methoxyphenyl)-

Uniqueness

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of molecules with specific chemical and biological activities.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c1-23-17-8-4-15(5-9-17)19-11-13(12-22)10-18(21-19)14-2-6-16(20)7-3-14/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJXZZGBGKBHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175565
Record name 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159978-36-5
Record name 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159978-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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